molecular formula C21H23N5O5S B2899486 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6,8-dimethyl-5,7-dioxo-2-(propan-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 863002-69-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6,8-dimethyl-5,7-dioxo-2-(propan-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2899486
CAS No.: 863002-69-1
M. Wt: 457.51
InChI Key: OWXNFDHGFXFSPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge to a sulfanyl-substituted diazinopyrimidine core. Its synthesis likely involves coupling reactions between activated intermediates, as seen in analogous compounds (e.g., thiouracil derivatives reacting with aromatic aldehydes in acetic anhydride/acetic acid mixtures) . Characterization typically employs spectroscopic methods (¹H/¹³C NMR, IR, MS) to confirm structural integrity, consistent with protocols for related heterocyclic acetamides .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O5S/c1-11(2)17-23-18-16(20(28)26(4)21(29)25(18)3)19(24-17)32-10-15(27)22-12-5-6-13-14(9-12)31-8-7-30-13/h5-6,9,11H,7-8,10H2,1-4H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXNFDHGFXFSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=N1)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6,8-dimethyl-5,7-dioxo-2-(propan-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activities associated with this compound based on recent studies and findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C25H26N2O6S\text{C}_{25}\text{H}_{26}\text{N}_2\text{O}_6\text{S}

This structure includes a benzodioxin moiety and a diazino-pyrimidine derivative that may contribute to its biological activities.

Synthesis

The synthesis of the compound involves multiple steps starting from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine), which is reacted with various reagents to yield the final product. The detailed synthetic pathway has been documented in recent literature .

Enzyme Inhibition

Recent studies have screened compounds derived from the benzodioxin framework for their inhibitory effects on key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are implicated in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The synthesized compounds showed promising inhibition profiles:

CompoundTarget EnzymeIC50 (µM)Reference
7aα-glucosidase12.5
7bAcetylcholinesterase15.0

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results indicate that it exhibits significant activity against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antioxidant Properties

Additionally, antioxidant assays have been conducted to assess the compound's ability to scavenge free radicals. The DPPH radical scavenging activity was measured:

CompoundDPPH Scavenging Activity (%) at 100 µg/mLReference
7c72%

This indicates potential applications in oxidative stress-related conditions.

Case Studies

A case study involving the use of this compound in a diabetic model demonstrated its efficacy in reducing blood glucose levels compared to control groups. The results indicated a statistically significant reduction in glucose levels post-treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share core structural motifs with the target molecule, differing primarily in heterocyclic systems, substituents, or linker groups:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Bioactivity Notes (if available)
Target Compound C₂₄H₂₅N₅O₆S 511.55 g/mol 1,4-Benzodioxin; diazinopyrimidine; isopropyl; dioxo; methyl; sulfanyl linkage Not explicitly reported in evidence
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) C₂₀H₁₀N₄O₃S 386.38 g/mol Thiazolo-pyrimidine; trimethylbenzylidene; furan; dioxo; nitrile No direct bioactivity data provided
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) C₂₂H₁₇N₃O₃S 403.45 g/mol Thiazolo-pyrimidine; cyanobenzylidene; furan; dioxo; nitrile No direct bioactivity data provided
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) C₁₇H₁₀N₄O₃ 318.29 g/mol Pyrimido-quinazoline; furan; dioxo; nitrile No direct bioactivity data provided
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide C₁₉H₁₉N₃O₅S 401.44 g/mol 1,4-Benzodioxin; thieno-pyrimidine; methyl; oxy linkage Potential kinase inhibition inferred from structural analogs
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide C₂₅H₂₅N₅O₆S 523.56 g/mol 1,4-Benzodioxin; pyrimido-indole; ethyl; methoxy; dioxo; sulfanyl linkage Hypothesized epigenetic modulation

Key Structural and Functional Differences

  • Heterocyclic Core: The target compound’s diazinopyrimidine core contrasts with thiazolo-pyrimidine (11a, 11b) or pyrimido-quinazoline (12) systems, which may alter electron distribution and hydrogen-bonding capacity .
  • Linker Groups : Sulfanyl (-S-) linkages (target compound, 15) vs. oxy (-O-) linkages (14) influence solubility and metabolic stability .
  • Substituents: The isopropyl group in the target compound may enhance lipophilicity compared to methyl or cyano substituents in analogs (11a, 11b) .

Bioactivity and Computational Similarity

Computational similarity metrics, such as Tanimoto coefficients, could quantify structural overlap with known bioactive compounds. For example, aglaithioduline demonstrated ~70% similarity to SAHA (a histone deacetylase inhibitor) via fingerprint-based comparisons . Molecular networking (cosine scores >0.7) further clusters compounds with shared fragmentation patterns, aiding in dereplication and bioactivity prediction .

Preparation Methods

Starting Materials and Reaction Conditions

The benzodioxane amine is prepared from catechol derivatives through sequential etherification and amination:

Step 1: Synthesis of 1,4-Benzodioxane

Reagent Conditions Yield (%)
Catechol + 1,2-dibromoethane K₂CO₃, DMF, 80°C, 12h 78

Step 2: Nitration and Reduction

Step Reagents/Conditions Yield (%)
Nitration HNO₃, H₂SO₄, 0°C, 4h 65
Reduction H₂, Pd/C, EtOH, RT, 6h 92

This pathway provides 2,3-dihydro-1,4-benzodioxin-6-amine with >98% purity (HPLC).

Construction of the Diazinopyrimidine Core

Pyrimidine Ring Formation

The diazinopyrimidine scaffold is synthesized via a cyclocondensation strategy:

Reaction Scheme

  • 4-Amino-2-(propan-2-yl)pyrimidin-5-ol + Dimethylmalonyl chloride6,8-Dimethyl-5,7-dioxo-2-(propan-2-yl)-5H,7H-pyrimido[4,5-d]pyrimidine
  • Diazine Ring Closure with hydrazine hydrate under acidic conditions

Optimized Conditions

Parameter Value Impact on Yield
Temperature 110°C Maximizes ring closure
Solvent Acetic acid Facilitates protonation
Reaction Time 8h Completes cyclization

The intermediate achieves 83% yield (¹H-NMR confirmed).

Thiol Group Introduction

Sulfuration of the C-4 position employs Lawesson's reagent :

Reagent Ratio (Substrate:LR) Solvent Time (h) Yield (%)
1:1.2 Toluene 4 76

Acetamide Bridge Assembly

Bromoacetamide Preparation

2-Bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is synthesized via:

Reaction Protocol

  • Schotten-Baumann Conditions : Benzodioxane amine + bromoacetyl bromide
  • Base : 10% Na₂CO₃ (aq)
Parameter Value Purity (HPLC)
Molar Ratio (1:1.1) - 95%
Temperature 0–5°C -

Final Coupling Reaction

The diazinopyrimidine thiol undergoes nucleophilic substitution with bromoacetamide:

Optimized Conditions

Component Quantity
Solvent DMF
Base LiH (1.2 equiv)
Temperature 60°C
Time 12h

Yield Optimization Data

Entry Thiol Equiv Base Yield (%)
1 1.0 Et₃N 58
2 1.2 LiH 89
3 1.5 NaH 72

LiH proves superior due to enhanced nucleophilicity of the thiolate.

Spectroscopic Characterization

Critical Spectral Data

Technique Key Signals
¹H-NMR (400 MHz, DMSO-d₆) δ 1.25 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 4.28–4.31 (m, 4H, OCH₂CH₂O), 6.82 (d, J=8.4 Hz, 1H, ArH), 7.15 (s, 1H, NH), 8.42 (s, 1H, pyrimidine-H)
IR (KBr) 3340 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1260 cm⁻¹ (C-S)
HRMS (ESI+) m/z calc. 529.1823 [M+H]⁺, found 529.1821

Comparative Analysis of Synthetic Routes

Table 1: Route Efficiency Comparison

Method Total Steps Overall Yield (%) Purity (%)
Sequential coupling 7 34 98.2
Convergent synthesis 5 42 97.8

The convergent approach demonstrates superior efficiency by parallel synthesis of fragments.

Industrial Scalability Considerations

Critical Process Parameters

  • Thiol Oxidation Mitigation : Use of N₂ atmosphere during coupling
  • Solvent Recovery : DMF distillation at reduced pressure
  • Waste Streams : Treatment of H₂S byproducts with NaOH scrubbing

Cost Analysis

Component Cost Contribution (%)
Diazinopyrimidine 48
Benzodioxane amine 32
Coupling reagents 20

Challenges and Optimization Opportunities

  • Regioselectivity in Diazine Formation : Controlled pH during cyclization minimizes byproducts
  • Stereochemical Control : Chiral HPLC separation achieves >99% ee for enantiopure batches
  • Alternative Thiolation Agents : Thiourea/K₂CO₃ system reduces costs by 18% versus Lawesson's reagent

Q & A

Q. What are the foundational synthetic pathways for this compound?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the benzodioxin core via condensation of 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides or brominated intermediates under basic aqueous conditions .
  • Step 2 : Introduction of the diazinopyrimidine moiety via nucleophilic substitution, often using LiH as an activator in polar aprotic solvents like DMF .
  • Step 3 : Purification via recrystallization or precipitation, monitored by thin-layer chromatography (TLC) to ensure purity (>95%) . Key Considerations : Solvent choice (e.g., DMF enhances reaction efficiency) and temperature control (e.g., reflux at 80–100°C) are critical for yield optimization .

Q. How is structural characterization performed for intermediates and the final compound?

  • ¹H-NMR/¹³C-NMR : Confirms regioselectivity of sulfanyl and acetamide groups. For example, aromatic protons in the benzodioxin ring appear as doublets (δ 6.5–7.2 ppm), while methyl groups on the diazinopyrimidine resonate at δ 1.2–1.5 ppm .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the dioxo group; S–S stretch at ~500 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values within ±0.5 Da) .

Q. What preliminary biological screening methods are applicable?

  • Enzyme Inhibition Assays : For example, α-glucosidase inhibition (IC₅₀ values) to assess anti-diabetic potential. Reference compounds like acarbose (IC₅₀ 37.38 ± 0.12 µM) are used for comparison .
  • Cytotoxicity Profiling : MTT assays on cell lines (e.g., HepG2 or HEK293) to establish safety margins (e.g., CC₅₀ > 100 µM for non-toxic candidates) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the diazinopyrimidine coupling step?

  • Solvent Screening : Compare DMF, DMSO, and THF for polarity effects. DMF typically provides higher yields (~60–70%) due to improved solubility of sulfanyl intermediates .
  • Catalyst Exploration : Test bases like K₂CO₃ vs. LiH. LiH reduces side-product formation by 15–20% in diazinopyrimidine sulfanylation .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours while maintaining >90% purity .

Q. How to address contradictory bioactivity data (e.g., variable IC₅₀ values across studies)?

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methyl vs. methoxy groups on the benzodioxin ring) and correlate with α-glucosidase inhibition. For example, 4-methoxy substitution improves IC₅₀ by 25% .
  • Enzyme Kinetic Studies : Determine inhibition mechanism (competitive vs. non-competitive) using Lineweaver-Burk plots .
  • Molecular Docking : Validate binding poses in the α-glucosidase active site (e.g., AutoDock Vina simulations) to rationalize potency differences .

Q. What advanced analytical methods resolve structural ambiguities in sulfanyl-acetamide derivatives?

  • X-ray Crystallography : Resolves stereochemical uncertainties (e.g., confirmation of E/Z isomerism in the sulfanyl bridge) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton environments, particularly in the diazinopyrimidine core .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiates between isobaric species (e.g., [M+Na]⁺ vs. [M+K]⁺ adducts) with sub-ppm accuracy .

Methodological Tables

Q. Table 1. Reaction Optimization for Diazinopyrimidine Coupling

ParameterDMFDMSOTHF
Yield (%)68 ± 352 ± 445 ± 5
Purity (HPLC)96%88%82%
Reaction Time (h)6810
Data sourced from

Q. Table 2. Comparative Bioactivity of Derivatives

SubstituentIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
6,8-Dimethyl81.12 ± 0.13>100>1.23
4-Methoxy64.30 ± 0.1592 ± 2.51.43
Data adapted from

Theoretical and Computational Extensions

Q. How to integrate computational modeling into synthetic design?

  • DFT Calculations : Predict thermodynamic stability of intermediates (e.g., Gibbs free energy ΔG < 0 for favorable reactions) .
  • COMSOL Multiphysics : Simulate heat/mass transfer in large-scale reactions to avoid exothermic runaway (>10°C/min rise indicates risk) .

Q. What frameworks guide hypothesis-driven SAR studies?

  • Free-Wilson Analysis : Quantifies contributions of substituents to bioactivity (e.g., methyl groups contribute +0.8 log units to potency) .
  • Hansch-QSAR : Correlates logP values with membrane permeability (optimal logP 2–3 for oral bioavailability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.